An In-depth Technical Guide to Fmoc-N-(tert-butyloxycarbonylethyl)glycine: Properties and Applications in Peptide Synthesis
An In-depth Technical Guide to Fmoc-N-(tert-butyloxycarbonylethyl)glycine: Properties and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-(tert-butyloxycarbonylethyl)glycine is a specialized amino acid derivative crucial for the synthesis of complex peptides and peptidomimetics. Its unique structure, featuring both the fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups, offers researchers enhanced stability and solubility, making it a valuable tool in drug development and biochemical research.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Fmoc-N-(tert-butyloxycarbonylethyl)glycine, with a focus on its role in solid-phase peptide synthesis (SPPS).
Core Chemical Properties
Fmoc-N-(tert-butyloxycarbonylethyl)glycine is a white crystalline powder at room temperature.[2] The presence of the bulky Fmoc and Boc groups contributes to its solubility in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[][4]
Quantitative Data Summary
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₂₇NO₆ | [2][5] |
| Molecular Weight | 425.48 g/mol | [2][5] |
| CAS Number | 174799-89-4 | [2][5] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 110-117 °C | [2] |
| Purity (by HPLC) | ≥ 99% | [2] |
| Storage Conditions | 0-8 °C | [2] |
Role of Protecting Groups in Peptide Synthesis
The utility of Fmoc-N-(tert-butyloxycarbonylethyl)glycine in SPPS stems from the orthogonal nature of its two protecting groups: the base-labile Fmoc group and the acid-labile Boc group.
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Fmoc Group (N-α protection): The Fmoc group protects the α-amino group of the glycine backbone. Its key advantage is its lability to mild basic conditions, typically a solution of piperidine in DMF, which allows for the selective deprotection of the N-terminus without affecting the acid-labile side-chain protecting groups. This orthogonality is the cornerstone of Fmoc-based SPPS.[1][]
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Boc Group (Side-chain protection): The Boc group protects the carboxylic acid functionality of the ethyl ester side chain. This group is stable to the basic conditions used for Fmoc removal but is readily cleaved by moderate to strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.[6]
This dual protection strategy allows for the incorporation of a glycine residue with a modifiable side chain, expanding the possibilities for creating complex peptide structures and peptidomimetics.
Experimental Protocols
General Protocol for Fmoc Deprotection in SPPS
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Resin Swelling: Swell the peptide-resin in DMF for 15-30 minutes.
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Piperidine Treatment: Treat the resin with a 20% (v/v) solution of piperidine in DMF for 5-10 minutes to remove the Fmoc group.
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Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
General Protocol for Coupling in SPPS
-
Activation: In a separate vessel, pre-activate Fmoc-N-(tert-butyloxycarbonylethyl)glycine (typically 3-5 equivalents relative to the resin loading) with a coupling reagent such as HBTU/HOBt or HATU/HOAt in the presence of a base like N,N-diisopropylethylamine (DIPEA).
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Coupling: Add the activated amino acid solution to the deprotected peptide-resin and allow the reaction to proceed for 1-2 hours. Due to the steric hindrance of the N-substituent, longer coupling times or double coupling may be necessary to ensure complete reaction.
-
Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.
Stability and Storage
Fmoc-N-(tert-butyloxycarbonylethyl)glycine should be stored at 0-8 °C to ensure its stability.[2] As with most Fmoc-protected amino acids, it is sensitive to basic conditions, which will cleave the Fmoc group. The Boc group is stable to the conditions of Fmoc chemistry but will be removed by strong acids.
Applications in Research and Drug Development
The primary application of Fmoc-N-(tert-butyloxycarbonylethyl)glycine is as a building block in the synthesis of peptides with modified backbones or side chains.[1] The ethyl ester moiety provides a handle for further chemical modifications, allowing for the creation of peptidomimetics with enhanced pharmacological properties, such as increased stability towards enzymatic degradation and improved cell permeability. Its use is particularly beneficial in the development of peptide-based therapeutics.[2]
Conclusion
Fmoc-N-(tert-butyloxycarbonylethyl)glycine is a versatile and valuable reagent for peptide chemists. Its orthogonal protecting groups and modifiable side chain offer a strategic advantage in the synthesis of complex peptides and peptidomimetics. A thorough understanding of its chemical properties and reactivity is essential for its successful application in the development of novel therapeutic agents and research tools. While specific experimental data for this compound remains limited in publicly accessible literature, the general principles of Fmoc-based SPPS provide a solid foundation for its use. Further research into its specific reaction kinetics and the development of detailed synthesis and characterization data would be a valuable contribution to the field of peptide science.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 4. peptide.com [peptide.com]
- 5. Fmoc-N-(tert-butyloxycarbonylethyl)glycine | C24H27NO6 | CID 10526402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
